{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Description
{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C27H21N3O4 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.15320616 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the HIV-1 virus, making it a key target for antiretroviral therapies .
Mode of Action
The compound interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the enzyme, thereby preventing the replication of the HIV-1 virus .
Biochemical Pathways
The compound affects the life cycle of the HIV-1 virus, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the HIV-1 integrase, the compound disrupts the integration step, which is crucial for the replication of the virus .
Result of Action
The inhibition of the HIV-1 integrase by the compound prevents the integration of the viral DNA into the host cell’s genome . This halts the replication of the virus, reducing the viral load and potentially slowing the progression of the disease .
Properties
IUPAC Name |
(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4/c1-2-18-10-12-20(13-11-18)30-16-23(21-7-3-4-8-22(21)26(30)32)27(33)34-17-19-15-25(31)29-14-6-5-9-24(29)28-19/h3-16H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDZAZKTBYPLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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